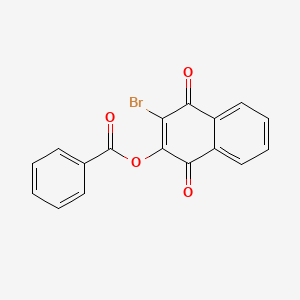
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl benzoate is a synthetic organic compound that belongs to the class of naphthoquinone derivatives. These compounds are known for their diverse chemical and biological activities, making them valuable in various fields such as medicinal chemistry, materials science, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl benzoate typically involves the bromination of 1,4-naphthoquinone followed by esterification with benzoic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane or chloroform . The esterification step can be carried out using benzoic acid and a dehydrating agent like dicyclohexylcarbodiimide (DCC) or thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to form hydroquinone derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can yield quinone derivatives with different oxidation states.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).
Major Products Formed
Substitution: Amino or thio derivatives of the naphthoquinone.
Reduction: Hydroquinone derivatives.
Oxidation: Higher oxidation state quinones.
Aplicaciones Científicas De Investigación
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer and antimicrobial properties.
Materials Science: The compound is used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study redox reactions and enzyme activities.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl benzoate involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to cell death, making the compound effective against cancer cells and bacteria. The molecular targets include cellular enzymes involved in redox reactions, such as NAD(P)H:quinone oxidoreductase .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl benzoate
- 3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl benzoate
- 3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl benzoate
Uniqueness
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl benzoate is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization through substitution reactions . This makes it a versatile intermediate in the synthesis of various bioactive compounds and materials .
Propiedades
Número CAS |
91270-31-4 |
|---|---|
Fórmula molecular |
C17H9BrO4 |
Peso molecular |
357.2 g/mol |
Nombre IUPAC |
(3-bromo-1,4-dioxonaphthalen-2-yl) benzoate |
InChI |
InChI=1S/C17H9BrO4/c18-13-14(19)11-8-4-5-9-12(11)15(20)16(13)22-17(21)10-6-2-1-3-7-10/h1-9H |
Clave InChI |
AYPOZZQDFDPAQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=C(C(=O)C3=CC=CC=C3C2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane](/img/structure/B14345249.png)
![8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B14345254.png)
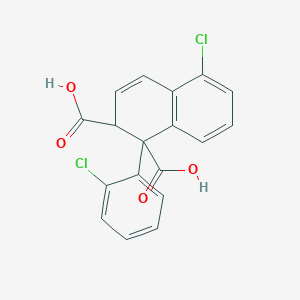
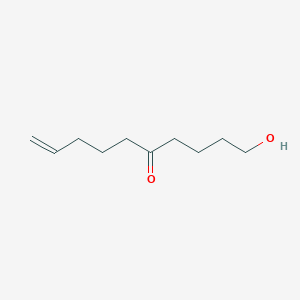
![Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate](/img/structure/B14345275.png)

![3-[([1,1'-Biphenyl]-4-yl)methylidene]oxolan-2-one](/img/structure/B14345287.png)
![Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro-](/img/structure/B14345292.png)
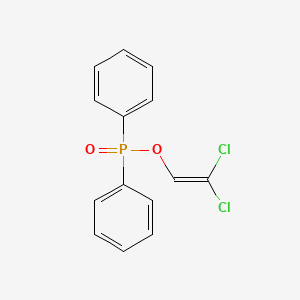
![2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane](/img/structure/B14345298.png)
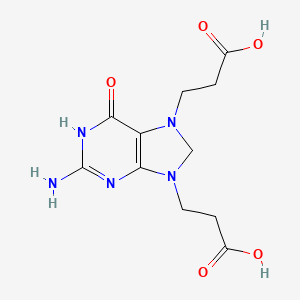
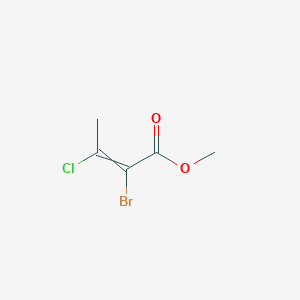
![3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B14345312.png)
